O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine
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Overview
Description
O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine is an organic compound with the molecular formula C9H12FNO It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NHOH) attached to a phenyl ring substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine
- O-[2-(4-fluoro-3-methoxymethylphenyl)ethyl]hydroxylamine
Comparison
O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from similar compounds. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, potentially leading to different biological and chemical behaviors.
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C9H12FNO/c1-7-6-8(4-5-12-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
GVLHDGCEYHWQRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCON)F |
Origin of Product |
United States |
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